![molecular formula C11H20N2O2 B1380558 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde CAS No. 1575591-71-7](/img/structure/B1380558.png)
2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde is C11H20N2O2. The InChI code is 1S/C11H20N2O2/c1-11(2,9-14)13-5-3-12(4-6-13)10-7-15-8-10/h9-10H,3-8H2,1-2H3 .Physical And Chemical Properties Analysis
2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde is a white to yellow solid. It has a molecular weight of 212.29 g/mol. It should be stored in a freezer to maintain its stability .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Kumar et al. (2017) involved synthesizing a series of compounds related to 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde. This research focused on their potential antidepressant and antianxiety activities, evaluated using behavioral tests in mice (Kumar et al., 2017).
Serotonin Receptor Antagonism
Mahesh et al. (2004) synthesized a series of compounds including structures similar to 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde, assessing their potential as serotonin 5-HT3 receptor antagonists. This study highlights the role of these compounds in modulating serotonin signaling (Mahesh et al., 2004).
Organic Photochemical Reactions
Toki et al. (1965) explored the photochemical reactions involving aldehydes and furans, leading to the synthesis of oxetanes. This research could be relevant to understanding the chemical properties and reactions of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde (Toki et al., 1965).
Asymmetric Synthesis in Anxiolytic Drugs
Narsaiah and Nagaiah (2010) described an efficient asymmetric synthesis method for an anxiolytic drug, which could provide insights into the synthesis of related compounds like 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde (Narsaiah & Nagaiah, 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin. It can also cause eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
2-methyl-2-[4-(oxetan-3-yl)piperazin-1-yl]propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,9-14)13-5-3-12(4-6-13)10-7-15-8-10/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAVBAIYUSJUSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)N1CCN(CC1)C2COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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